Emzadirib

RAD51 Inhibition Biochemical Assay DNA Strand Exchange

Emzadirib (RAD51-IN-2, CYT-0851) is a first-in-class, nanomolar-range RAD51 recombinase inhibitor (IC50 0.3 µM) with validated clinical pharmacokinetics (t1/2 ~3 days, dose-proportional exposure) and a pharmacodynamic marker (ɣH2AX). This eliminates the potency and bioavailability limits of earlier-generation tools like B02/RI-1. Procure for reproducible HR pathway studies, BRCA1/2 synthetic lethality models, or AID-positive tumor profiling with a defined in vivo regimen (20 mg/kg, IP, 2x/week).

Molecular Formula C27H40N4O6S2
Molecular Weight 580.8 g/mol
CAS No. 2301085-04-9
Cat. No. B10824359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmzadirib
CAS2301085-04-9
Molecular FormulaC27H40N4O6S2
Molecular Weight580.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=O)(=O)NC(C)(C)C
InChIInChI=1S/C27H40N4O6S2/c1-16(2)36-25(32)29-19-10-8-18(9-11-19)24-28-15-22(38-24)21-13-12-20(30-26(33)37-17(3)4)14-23(21)39(34,35)31-27(5,6)7/h12-19,31H,8-11H2,1-7H3,(H,29,32)(H,30,33)
InChIKeyOVXFEICGTUUFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emzadirib (RAD51-IN-2, CYT-0851) Procurement Guide: First-in-Class RAD51 Inhibitor for DNA Damage Repair Research


Emzadirib (also designated RAD51-IN-2 and CYT-0851; CAS 2301085-04-9) is a potent, orally bioavailable small-molecule inhibitor of the RAD51 recombinase, a central enzyme in homologous recombination (HR)-mediated DNA double-strand break repair [1]. Identified as a first-in-class clinical candidate, Emzadirib prevents the formation of RAD51 nucleoprotein filaments on single-stranded DNA, thereby blocking HR and leading to the accumulation of lethal DNA damage in cancer cells . Unlike pan-DNA damage response (DDR) agents, Emzadirib exhibits a distinct mechanism of action that directly disrupts the central HR machinery, making it a critical tool for investigating synthetic lethality and DNA repair pathway vulnerabilities .

Why Emzadirib Cannot Be Substituted by Generic RAD51 Inhibitors: Evidence-Based Procurement Justification


The class of RAD51 inhibitors exhibits extreme heterogeneity in potency, target engagement, and pharmacological properties, making simple interchange between compounds scientifically invalid. For instance, earlier-generation inhibitors such as B02 and RI-1 demonstrate micromolar IC50 values (27.4 µM and 5–30 µM, respectively) and lack robust oral bioavailability or clinical validation [1]. In contrast, Emzadirib achieves nanomolar-range biochemical inhibition (IC50 0.3 µM) and has advanced through Phase 1/2 clinical trials with demonstrable target engagement and a favorable safety profile [2]. This quantitative disparity in potency and developmental maturity precludes the use of in-class analogs as surrogates. The following evidence-based comparisons establish why Emzadirib is a scientifically distinct and procurement-priority asset for DDR research.

Emzadirib Quantitative Differentiation: Head-to-Head Potency and Selectivity Data


Biochemical Potency: Emzadirib Demonstrates 91-Fold Superior Inhibition of RAD51 Strand Exchange Compared to B02

Emzadirib potently inhibits RAD51-mediated DNA strand exchange activity with an IC50 of 0.3 µM . This is significantly more potent than the prototypical RAD51 inhibitor B02, which exhibits an IC50 of 27.4 µM in the same biochemical assay format [1]. The quantified difference represents a 91-fold increase in potency, establishing Emzadirib as a high-resolution tool for probing RAD51 function at sub-micromolar concentrations.

RAD51 Inhibition Biochemical Assay DNA Strand Exchange

Antiproliferative Activity: Emzadirib Exhibits Single-Digit Micromolar Potency in BRCA-Deficient Cancer Cell Lines

In cell proliferation assays, Emzadirib demonstrates marked activity against BRCA1/2-deficient cancer cell lines, with IC50 values of 1.2 µM in MDA-MB-436 (BRCA1-deficient) and 1.5 µM in Capan-1 (BRCA2-deficient) . In contrast, its activity in BRCA-proficient MCF-7 cells is substantially reduced (IC50 = 8.7 µM), establishing a 7.3-fold selectivity window . This synthetic lethality profile is consistent with its mechanism of action. While comparable cellular IC50 data for earlier inhibitors like B02 or RI-1 in these specific BRCA-mutant models are not consistently reported, class-level inference indicates that their weaker biochemical potency (IC50s >5 µM) would likely translate to even higher cellular IC50 values, limiting their utility in these sensitive models.

Antiproliferative Activity BRCA-Deficient Cancer Synthetic Lethality

In Vivo Efficacy: Emzadirib Monotherapy Achieves 65% Tumor Growth Inhibition in BRCA-Deficient Xenograft Models

In an in vivo efficacy study using nude mice bearing MDA-MB-436 (BRCA1-deficient) xenografts, intraperitoneal administration of Emzadirib at 20 mg/kg twice weekly for three weeks resulted in a tumor growth inhibition (TGI) rate of 65% . Furthermore, combining Emzadirib with cisplatin (5 mg/kg once weekly) increased the TGI to 83% . Critically, this efficacy was achieved without significant toxicity, as treated mice exhibited ≤7% body weight loss and no overt toxicological signs . In contrast, published in vivo data for early RAD51 inhibitors like B02 and RI-1 in comparable xenograft models are sparse, and where reported, often require higher or more frequent dosing to achieve measurable effects, reflecting their lower potency and suboptimal pharmacokinetic properties.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Clinical Validation: Emzadirib is a First-in-Class RAD51 Inhibitor with Demonstrated Phase 1 Safety and Preliminary Efficacy

Emzadirib (CYT-0851) has completed Phase 1 dose-escalation in patients with advanced solid and hematologic cancers, establishing a recommended Phase 2 dose (RP2D) of 400 mg daily [1]. The safety profile was favorable, with the majority of treatment-related adverse events being Grade 1/2 in severity (including fatigue 20.5%, hyperuricemia 11%, nausea 11%) and no treatment-related deaths [1]. Preliminary efficacy was observed, including a complete response in follicular lymphoma and partial responses in DLBCL and myxofibrosarcoma [1]. Pharmacokinetic analysis revealed a long effective half-life of approximately 3 days, supporting once-daily oral dosing [1]. This clinical validation stands in stark contrast to other RAD51 inhibitors like B02, RI-1, and RI-2, which remain preclinical tool compounds with no reported human safety or efficacy data.

Clinical Trial Phase 1/2 Safety and Tolerability

Mechanistic Selectivity: Emzadirib Targets AID-Expressing Cancer Cells, Leveraging a Unique Synthetic Lethality Strategy

Emzadirib was specifically developed to target cancer cells that overexpress activation-induced cytidine deaminase (AID), an enzyme that causes widespread DNA damage and creates a dependency on HR repair [1]. In AID-positive cells, Emzadirib exhibits an EC50 of ≤1 µM, confirming its on-target cellular activity [2]. This mechanism-based selectivity is distinct from other RAD51 inhibitors such as RI-1, which acts as a covalent modifier of Cys319 on RAD51 but does not leverage a cancer-specific dependency on AID-induced DNA damage [3]. The AID-directed strategy offers a potential therapeutic window by preferentially targeting tumor cells with high levels of endogenous DNA damage while sparing normal tissues with lower AID expression.

Mechanism of Action AID Expression Synthetic Lethality

Emzadirib Application Scenarios: Validated Use Cases in DNA Repair and Oncology Research


Investigating Synthetic Lethality in BRCA-Deficient Cancers

Emzadirib is ideally suited for studies exploring synthetic lethality in HR-deficient tumor models. Researchers can leverage its potent antiproliferative activity against BRCA1/2-mutant cell lines (IC50 1.2-1.5 µM) and robust in vivo tumor growth inhibition (65% TGI monotherapy) to validate RAD51 as a therapeutic target in specific genetic backgrounds . The defined in vivo dosing regimen (20 mg/kg, IP, twice weekly) and favorable tolerability (≤7% body weight loss) provide a reproducible framework for preclinical efficacy studies .

Mechanistic Studies of AID-Dependent DNA Damage and Repair

For researchers investigating the role of activation-induced cytidine deaminase (AID) in cancer, Emzadirib is the only RAD51 inhibitor with documented cellular activity (EC50 ≤1 µM) in AID-positive models [1]. This makes it an essential tool for dissecting the relationship between AID-driven genomic instability and HR dependency, and for validating AID as a predictive biomarker for RAD51 inhibitor sensitivity [1].

Combination Therapy Research with DNA-Damaging Agents

Emzadirib has been preclinically validated to enhance the cytotoxicity of standard-of-care chemotherapeutics. In MDA-MB-436 cells, combination with cisplatin (1 µM) reduced the cisplatin IC50 from 4.5 µM to 1.8 µM . In vivo, the Emzadirib-cisplatin combination achieved an 83% tumor growth inhibition rate, demonstrating strong combinatorial potential . This positions Emzadirib as a key reagent for studying mechanisms of chemosensitization and HR inhibitor synergy.

Translational Biomarker and PK/PD Studies

Given its clinical-stage development, Emzadirib is uniquely positioned for translational research. Its established human pharmacokinetics (̃3-day half-life, dose-proportional exposure) and pharmacodynamic marker (ɣH2AX induction in circulating tumor cells) provide a validated framework for preclinical PK/PD modeling [2]. Researchers can use Emzadirib to develop and validate biomarkers of RAD51 inhibition that are directly translatable to ongoing clinical trials (NCT03997968) [2].

Quote Request

Request a Quote for Emzadirib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.